2-(2-Acetyl-4-fluorophenoxy)acetic acid
Overview
Description
2-(2-Acetyl-4-fluorophenoxy)acetic acid is a useful research compound. Its molecular formula is C10H9FO4 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Analysis
The compound 2-(4-fluorophenoxy) acetic acid has been synthesized and studied for its crystal structure, stabilizing interactions, and molecular reactivity using techniques like Hirshfeld surface analysis, 3D energy frameworks, and Density Functional Theory (DFT) calculations. This research aids in understanding the compound's kinetic stability and reactive sites (Prabhuswamy et al., 2021).
pH Sensitive Probes
Fluorinated analogs of 2-aminophenol, including derivatives of 2-(2-acetyl-4-fluorophenoxy)acetic acid, have been developed for pH measurement in biological contexts. These compounds exhibit sensitivity to physiological pH ranges and negligible affinity for other physiological ions, making them useful as pH sensitive probes (Rhee, Levy, & London, 1995).
Hydrogen Bonding and Polymer Formation
Studies have explored the hydrogen bonding properties and the formation of hydrogen-bonded polymers and cyclic structures in salts of phenoxyacetic acid analogs, including this compound. These studies contribute to understanding the compound's potential in forming polymers and cyclic structures useful in material science (Smith & Lynch, 2015).
Coordination Polymeric Structures
The compound has been used to study two-dimensional coordination polymeric structures in caesium complexes. These structures are significant for understanding the coordination chemistry and potential applications in designing new materials (Smith & Lynch, 2014).
Properties
IUPAC Name |
2-(2-acetyl-4-fluorophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIYOIMWAWBCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470155 | |
Record name | 2-(2-Acetyl-4-fluorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34848-65-2 | |
Record name | 2-(2-Acetyl-4-fluorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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